molecular formula C7H10ClN3 B14855898 5-Chloro-6-ethyl-2-methylpyrimidin-4-amine

5-Chloro-6-ethyl-2-methylpyrimidin-4-amine

Cat. No.: B14855898
M. Wt: 171.63 g/mol
InChI Key: ZTHHTXACOSTOGJ-UHFFFAOYSA-N
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Description

5-Chloro-6-ethyl-2-methylpyrimidin-4-amine is a pyrimidine derivative, which is a type of heterocyclic aromatic organic compound. Pyrimidines are known for their wide range of biological activities and are found in many important biological molecules, including DNA and RNA. This compound, with its specific substitutions, has unique properties that make it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-6-ethyl-2-methylpyrimidin-4-amine typically involves the selective displacement of a chloride group at the C4 position of a pyrimidine ring. One common method involves the reaction of a pyrimidine derivative with an appropriate amine under controlled conditions. For example, the selective displacement of chloride at C4 by tert-butyl N-(3-aminophenyl) carbamate can yield the desired intermediate, which is then reacted with another substrate at C2 by 4-(2-methoxyethoxy)aniline .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-6-ethyl-2-methylpyrimidin-4-amine can undergo various types of chemical reactions, including:

    Substitution Reactions: The chlorine atom at the C4 position can be substituted with different nucleophiles.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

Common reagents used in these reactions include organometallic reagents, oxidizing agents, and reducing agents. Reaction conditions often involve the use of solvents like dichloromethane or ethanol, and catalysts such as palladium or copper.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted pyrimidine derivatives, while coupling reactions can produce more complex heterocyclic compounds.

Scientific Research Applications

5-Chloro-6-ethyl-2-methylpyrimidin-4-amine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: The compound is used in the production of various pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 5-Chloro-6-ethyl-2-methylpyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit DNA topoisomerase II, an enzyme involved in DNA replication, thereby exhibiting anticancer activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Chloro-6-ethyl-2-methylpyrimidin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C7H10ClN3

Molecular Weight

171.63 g/mol

IUPAC Name

5-chloro-6-ethyl-2-methylpyrimidin-4-amine

InChI

InChI=1S/C7H10ClN3/c1-3-5-6(8)7(9)11-4(2)10-5/h3H2,1-2H3,(H2,9,10,11)

InChI Key

ZTHHTXACOSTOGJ-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=NC(=N1)C)N)Cl

Origin of Product

United States

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